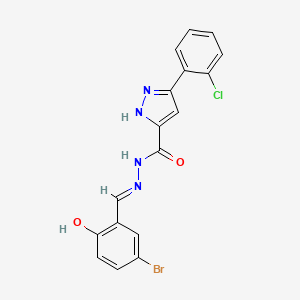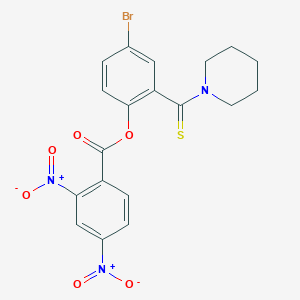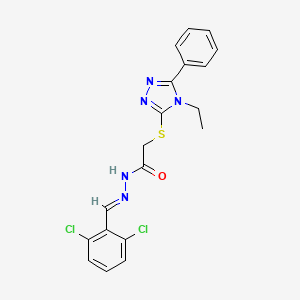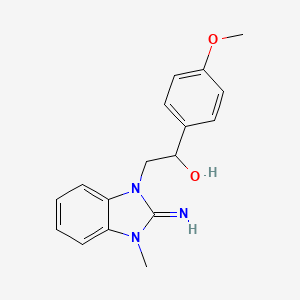
N'-(5-BR-2-Hydroxybenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-BR-2-Hydroxybenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide, often referred to as BRHCP , is a chemical compound with a complex structure. Let’s break it down:
N’: The prefix indicates that the compound contains a hydrazide functional group.
5-BR-2-Hydroxybenzylidene: This part of the name suggests the presence of a benzylidene group (C=CH) attached to a 2-hydroxybenzyl moiety.
3-(2-chlorophenyl): The compound includes a chlorophenyl group at position 3.
1H-pyrazole-5-carbohydrazide: The core structure is a pyrazole ring with a hydrazide substituent at position 5.
Métodos De Preparación
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Análisis De Reacciones Químicas
BRHCP undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products include derivatives with modified substituents.
Aplicaciones Científicas De Investigación
BRHCP finds applications in:
Medicine: It exhibits potential as an antitumor agent due to its hydrazide moiety, which can target cancer cells.
Chemical Biology: Researchers use BRHCP to study cellular processes and identify molecular targets.
Industry: It may serve as a precursor for designing new materials or pharmaceuticals.
Mecanismo De Acción
The exact mechanism remains under investigation, but BRHCP likely interacts with cellular proteins or enzymes, affecting cell growth, apoptosis, or other pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other hydrazide-containing compounds, such as isoniazid (used against tuberculosis) and hydralazine (an antihypertensive), share structural features.
Uniqueness: BRHCP’s combination of benzylidene, chlorophenyl, and pyrazole moieties distinguishes it from related compounds.
Propiedades
Fórmula molecular |
C17H12BrClN4O2 |
|---|---|
Peso molecular |
419.7 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-chlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12BrClN4O2/c18-11-5-6-16(24)10(7-11)9-20-23-17(25)15-8-14(21-22-15)12-3-1-2-4-13(12)19/h1-9,24H,(H,21,22)(H,23,25)/b20-9+ |
Clave InChI |
HJXWADUECWJLTK-AWQFTUOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11662804.png)

![2-(4-bromoanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide](/img/structure/B11662817.png)
![N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine](/img/structure/B11662819.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11662830.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B11662846.png)

![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11662854.png)
![N'-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11662860.png)
![Ethyl 6-ethyl-2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662862.png)
![(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11662876.png)

![(2Z)-3-(4-ethoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11662889.png)
